Thieno[3,2-D]pyrimidin-2-amine
Overview
Description
Thieno[3,2-D]pyrimidin-2-amine is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its structural similarity to purines, which are fundamental components of nucleic acids. This compound and its derivatives have been studied for their diverse biological activities, including anticancer, antibacterial, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-D]pyrimidin-2-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process. Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidines .
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification processes are scaled up to ensure the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-D]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thieno[3,2-D]pyrimidin-2,4-dione derivatives.
Reduction: Reduction reactions can convert nitro derivatives to amino derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include thieno[3,2-D]pyrimidin-2,4-dione derivatives, substituted thieno[3,2-D]pyrimidines, and various amino derivatives .
Scientific Research Applications
Thieno[3,2-D]pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of thieno[3,2-D]pyrimidin-2-amine involves its interaction with various molecular targets. For instance, it can inhibit protein kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, this compound can disrupt the proliferation of cancer cells and induce apoptosis . Additionally, the compound can interfere with the replication of viruses by targeting viral enzymes .
Comparison with Similar Compounds
Thieno[3,2-D]pyrimidin-2-amine is unique due to its fused ring structure, which imparts distinct biological activities. Similar compounds include:
Thieno[3,4-D]pyrimidine: Another fused ring system with similar biological activities but different structural properties.
Pyrido[2,3-D]pyrimidine: Known for its kinase inhibitory activity and used in cancer treatment.
Thieno[2,3-D]pyrimidine: Exhibits a different ring fusion pattern and is studied for its potential in various therapeutic applications.
Properties
IUPAC Name |
thieno[3,2-d]pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c7-6-8-3-5-4(9-6)1-2-10-5/h1-3H,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASCXWTVGGZQIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=CN=C(N=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468969 | |
Record name | THIENO[3,2-D]PYRIMIDIN-2-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027729-09-4 | |
Record name | THIENO[3,2-D]PYRIMIDIN-2-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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